molecular formula C7H6BrF2N B6601578 3-bromo-2-(difluoromethyl)-4-methylpyridine CAS No. 1805314-80-0

3-bromo-2-(difluoromethyl)-4-methylpyridine

Cat. No.: B6601578
CAS No.: 1805314-80-0
M. Wt: 222.03 g/mol
InChI Key: YVQIGFXYCGVAOK-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-4-methylpyridine (CAS 1805314-80-0) is a versatile pyridine-based chemical scaffold valued in scientific research for its distinct substitution pattern. The molecule features a bromine atom at the 3-position and a difluoromethyl group at the 2-position on a 4-methylpyridine ring, making it a valuable intermediate in various research applications, particularly in medicinal chemistry and materials science . Its molecular formula is C 7 H 6 BrF 2 N with a molecular weight of 222.03 g/mol . This compound is primarily employed as a key building block for the synthesis of more complex molecules. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse carbon-based or nitrogen-based substituents. Concurrently, the difluoromethyl group is a critical motif in drug discovery, often used to modulate a compound's lipophilicity, metabolic stability, and bioavailability. This combination of features makes this compound a valuable reagent for constructing potential pharmaceutical candidates, including kinase inhibitors and other biologically active molecules . Proper handling and storage are essential for preserving the integrity of this research chemical. To ensure stability, it must be stored in a dark place under an inert atmosphere at a cool temperature of 2-8°C . Researchers should note the associated safety hazards; this compound is harmful if swallowed (H301) and can cause skin and serious eye irritation (H315, H319) . Appropriate personal protective equipment should always be used. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-4-2-3-11-6(5(4)8)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQIGFXYCGVAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 2 Difluoromethyl 4 Methylpyridine

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 3-bromo-2-(difluoromethyl)-4-methylpyridine, two primary retrosynthetic strategies can be envisioned, centered on key bond disconnections.

The first strategy involves post-synthetic functionalization . This approach disconnects the carbon-bromine (C-Br) and carbon-difluoromethyl (C-CF2H) bonds. This leads to two potential pathways:

Pathway A : Disconnecting the C-Br bond first suggests that this compound could be synthesized from the precursor 2-(difluoromethyl)-4-methylpyridine (B12070927) via a regioselective bromination reaction.

Pathway B : Alternatively, disconnecting the C-CF2H bond points to 3-bromo-4-methylpyridine (B15001) as a key intermediate, which would then undergo a regioselective difluoromethylation at the C-2 position.

Both pathways rely on a substituted pyridine (B92270) as the starting point, simplifying the problem to the controlled introduction of functional groups onto an existing aromatic ring.

The second major strategy focuses on the direct synthesis of the pyridine core . This involves disconnecting the bonds that form the heterocyclic ring itself. This approach aims to construct the fully substituted pyridine ring from acyclic (non-cyclic) precursors in a single or multi-step sequence. This strategy is fundamentally different as it builds the core structure with the required substituents, or their precursors, already positioned correctly. This leads to considering classical pyridine syntheses and modern cycloaddition reactions as foundational steps.

Direct Synthesis Approaches to the Pyridine Core

Building the pyridine ring from the ground up offers the potential for high efficiency by installing the desired substituents early in the synthetic sequence.

Hantzsch-Type Pyridine Syntheses and Modifications

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org

To construct a precursor for the target molecule, a modified Hantzsch synthesis could be employed. A key component would be a β-dicarbonyl compound already containing the difluoromethyl group. The reaction would proceed by building the pyridine ring around this fluorine-containing moiety. acs.org While the classic Hantzsch synthesis typically produces symmetrically substituted pyridines (at the 2 and 6 positions), modifications using different β-keto esters or pre-formed intermediates can allow for the creation of unsymmetrical products. The primary challenge in applying this method to this compound is the assembly of the specific 2,3,4-substitution pattern, which can be complex to achieve with high regioselectivity.

Reactant TypePotential CompoundRole in Synthesis
β-Dicarbonyl Compound 1Difluoromethylated β-ketoester (e.g., Ethyl 4,4-difluoroacetoacetate)Provides the C2-(CF2H) and C3 substituents.
β-Dicarbonyl Compound 2Acetoacetaldehyde or similarProvides the C5 and C6 substituents.
AldehydeAcetaldehydeProvides the C4-methyl group.
Nitrogen SourceAmmonium acetate (NH4OAc)Provides the nitrogen atom for the pyridine ring.

Cycloaddition Reactions for Pyridine Ring Formation

Cycloaddition reactions provide a powerful and convergent route to highly substituted pyridines. These methods involve the formation of the six-membered ring through the reaction of smaller, unsaturated fragments.

[4+2] Cycloadditions : Inverse-electron-demand aza-Diels-Alder reactions are particularly useful. A common strategy involves the reaction of a 1,2,4-triazine (B1199460) (acting as the azadiene) with an alkyne or an enamine. whiterose.ac.uk The subsequent extrusion of a dinitrogen molecule (N2) from the bicyclic intermediate leads to the formation of the aromatic pyridine ring. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the triazine and the alkyne, allowing for controlled synthesis of specific isomers.

[2+2+2] Cycloadditions : This method involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile. rsc.org Cobalt-catalyzed reactions have emerged as an efficient way to assemble multi-substituted pyridines. rsc.org To achieve the desired substitution pattern for this compound, a di-yne and a difluoromethylated nitrile could potentially be used, although controlling the regiochemistry of such reactions can be a significant challenge.

[3+3] Cycloadditions : More recent methods describe the formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones to afford tri- or tetrasubstituted pyridines. nih.govacs.org This approach has been successfully used to synthesize precursors for complex molecules. nih.govacs.org

Cycloaddition TypeKey ReactantsDescription
[4+2] Aza-Diels-Alder1,2,4-Triazine + Alkyne/EnamineForms a bicyclic intermediate, which loses N2 to aromatize into a pyridine. whiterose.ac.uk
[2+2+2] Cyclotrimerization2 x Alkyne + NitrileTransition-metal-catalyzed reaction to form a pyridine ring in a single step. rsc.org
[3+3] AnnulationEnamine + Unsaturated Aldehyde/KetoneOrganocatalyzed reaction that assembles the pyridine ring from two three-atom fragments. nih.govacs.org

Post-Synthetic Functionalization Strategies

This approach begins with a simpler, pre-formed pyridine derivative and introduces the required substituents in a stepwise manner. The success of this strategy hinges on achieving high regioselectivity in each functionalization step.

Regioselective Bromination Techniques

Starting with 2-(difluoromethyl)-4-methylpyridine, the goal is to introduce a bromine atom specifically at the C-3 position. The pyridine ring is electron-deficient, making it less reactive toward electrophilic aromatic substitution than benzene. However, the existing substituents guide the position of the incoming electrophile. The C-4 methyl group is an activating, ortho-para directing group, while the C-2 difluoromethyl group is a deactivating, meta-directing group. Their combined influence would favor substitution at the C-3 and C-5 positions.

MethodReagentsKey Features
Electrophilic BrominationN-Bromosuccinimide (NBS) or Br2 with a Lewis acidReaction proceeds via an electrophilic attack on the pyridine ring. May result in a mixture of C3 and C5 isomers.
Sandmeyer Reaction1. NaNO2, HBr (for diazotization) 2. CuBrRequires 3-amino-2-(difluoromethyl)-4-methylpyridine as a precursor. Offers excellent regioselectivity for the C3 position.
N-Oxide Strategy1. m-CPBA (to form N-oxide) 2. POBr3 or other brominating agentActivation of the pyridine ring via N-oxidation can alter reactivity and regioselectivity, often favoring C2 or C4 functionalization, but can be used in multi-step sequences. tcichemicals.com

The Sandmeyer reaction, starting from 3-amino-2-(difluoromethyl)-4-methylpyridine, represents a highly reliable method for ensuring the bromine is introduced exclusively at the C-3 position.

Stereoselective Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group onto a pre-functionalized pyridine, such as 3-bromo-4-methylpyridine, is a significant synthetic challenge. The term "stereoselective" is not applicable here as the CF2H group is achiral; the critical factor is regioselectivity —introducing the group at the C-2 position.

Direct C-H difluoromethylation of pyridines has become an area of intense research, as it offers a highly efficient way to access these valuable compounds. nih.gov Recent advances have focused on radical-based methods. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophilic radicals.

A promising strategy involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the pyridine ring. The regioselectivity of this addition is influenced by the electronic properties of the ring and any existing substituents. For 3-bromo-4-methylpyridine, radical attack is generally favored at the electron-deficient C-2 and C-6 positions.

Recent innovative methods allow for switchable regioselectivity between the meta and para positions by using temporary dearomatization strategies, highlighting the nuanced control that can be achieved in C-H functionalization of pyridines. nih.govresearchgate.net While these specific methods target C-3 and C-4, the underlying principles of activating the pyridine ring towards selective functionalization are broadly applicable. A scalable synthesis of 2-difluoromethyl pyridines has been reported that builds the ring around the CF2H group, which can be an alternative to late-stage functionalization. acs.org

Reagent/MethodTypical ConditionsMechanism
TMSCF2H / Radical InitiatorPeroxide initiator (e.g., DTBP), heatRadical C-H functionalization.
Diethyl bromodifluoromethylphosphonateBase, oxidantCan serve as a source for the difluoromethyl group in various transformations. researchgate.net
Dearomatization-Functionalization1. Dearomatizing agent 2. Electrophilic/Nucleophilic CF2H source 3. RearomatizationTemporarily breaking the ring's aromaticity to enable site-selective attack. nih.govresearchgate.net

Methylation Strategies at the C4 Position

The introduction of a methyl group at the C4 position of the pyridine ring is a critical step in the synthesis of the target molecule, often starting from a precursor such as 3-bromo-2-(difluoromethyl)pyridine. One prominent strategy involves directed ortho-metalation, where a substituent directs deprotonation to an adjacent position, followed by quenching with an electrophilic methyl source.

A relevant example is the methylation of a structurally similar compound, 3-bromo-5-trifluoromethyl-pyridine. In this process, a strong base like lithium diisopropylamide (LDA), generated in situ from n-butyllithium and diisopropylamine, is used to deprotonate the C4 position at very low temperatures (e.g., -90 to -100 °C). The resulting lithiated intermediate is then treated with methyl iodide, an electrophile, to install the methyl group. chemicalbook.com This method provides a regioselective route to the 4-methylated product. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the organolithium intermediate. chemicalbook.com

Table 1: Reaction Conditions for C4-Methylation of a Bromo-Fluoroalkyl-Pyridine Analogue chemicalbook.com

Parameter Condition
Substrate 3-bromo-5-trifluoromethyl-pyridine
Base Lithium Diisopropylamide (LDA)
Methyl Source Methyl Iodide (CH₃I)
Solvent Tetrahydrofuran (THF)
Temperature Deprotonation: -100°C to -90°C
Methylation: -78°C

| Outcome | Formation of 3-bromo-4-methyl-5-trifluoromethyl-pyridine |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Both transition metal catalysis and organocatalysis play significant roles in the construction of the target molecule and its precursors.

Transition Metal-Mediated Transformations for Precursor Synthesis

Transition metals are widely used to catalyze key bond-forming reactions in the synthesis of pyridine derivatives. A common strategy for producing the core structure, 3-bromo-4-methylpyridine, involves the catalytic reduction of a nitro group to an amine, which is then converted to the bromide.

For instance, a patented method describes the hydrogenation reduction of 4-methyl-3-nitropyridine (B1297851) to 4-methyl-3-aminopyridine. google.com This transformation is efficiently catalyzed by transition metals such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). The reaction is typically carried out in an autoclave under a pressurized hydrogen atmosphere at mild temperatures (20-40 °C). google.com The resulting aminopyridine is a versatile precursor that can be converted to 3-bromo-4-methylpyridine via a Sandmeyer-type reaction. google.comchemicalbook.com

Furthermore, palladium catalysts are instrumental in post-synthesis modifications of the pyridine ring through cross-coupling reactions. For example, the Suzuki coupling, catalyzed by complexes like Pd(dppf)Cl₂, is a powerful method for forming carbon-carbon bonds on brominated pyridine rings, demonstrating the utility of transition metals in creating diverse derivatives. researchgate.net

Table 2: Catalytic Hydrogenation for Precursor Synthesis google.com

Parameter Condition
Starting Material 4-methyl-3-nitropyridine
Catalyst Pd/C or Raney Ni
Solvent Methanol
Reaction Type Hydrogenation Reduction
Pressure 0.5 MPa
Temperature 20-40 °C

| Product | 4-methyl-3-aminopyridine |

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative to traditional catalysis. While specific organocatalytic methods for the direct synthesis of this compound are not widely documented, the principles can be applied to enhance selectivity in related transformations.

For example, organic superbases like t-Bu-P₄ have been shown to catalyze the thiolation of fluorinated aromatic compounds under mild, metal-free conditions. rsc.org This demonstrates the potential of organocatalysts to activate substrates and facilitate bond formation involving fluoroalkylated rings. In the context of the target molecule, organocatalysts could potentially be employed to improve the selectivity of methylation or other functionalization steps, avoiding the use of metals and offering different reactivity pathways. The development of such methods could lead to more efficient and selective synthetic routes. rsc.org

Sustainable Synthesis Principles and Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through the careful selection of solvents, maximization of atom efficiency, and simplification of reaction sequences. nih.govnih.gov

Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of pyridine derivatives often employ halogenated solvents like dichloromethane (B109758) or volatile organic compounds such as ethyl acetate for extraction and purification. chemicalbook.com Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives.

Research in related fields has shown the efficacy of greener solvent systems. For instance, Suzuki reactions for the synthesis of pyridine derivatives have been successfully performed in mixed aqueous systems, such as water/1,4-dioxane, which reduces the reliance on purely organic media. researchgate.net Other sustainable options include the use of bio-based solvents, ionic liquids, or supercritical fluids. In some cases, reactions can be designed to run under solvent-free conditions, completely eliminating solvent waste. The substitution of toxic solvents like dimethylformamide with greener alternatives such as acetone (B3395972) and dimethylsulfoxide is another practical approach to making syntheses more sustainable. nih.gov

Atom-Economical and Step-Economical Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. nih.govchemrxiv.org Reactions with high atom economy, such as additions and isomerizations, generate minimal waste. nih.govprimescholars.com In contrast, substitution and elimination reactions often have poor atom economy.

A common route to the 3-bromo-4-methylpyridine precursor involves the diazotization of 4-methyl-3-aminopyridine followed by a Sandmeyer-type reaction. google.comchemicalbook.com This multi-step process utilizes reagents like sodium nitrite, hydrobromic acid, and bromine, leading to the formation of significant amounts of inorganic salts and nitrogen gas as byproducts. This results in a low atom economy, as a large proportion of the reactant atoms are not incorporated into the final product. primescholars.com

Table 3: Atom Economy Analysis of a Sandmeyer-type Bromination Step

Reactants Formula Molar Mass ( g/mol ) Desired Product Formula Molar Mass ( g/mol )
4-methyl-3-aminopyridine C₆H₈N₂ 108.14 3-bromo-4-methylpyridine C₆H₆BrN 172.02
Sodium Nitrite NaNO₂ 69.00
Hydrobromic Acid (2 eq.) 2 x HBr 161.82
Total Reactant Mass 338.96

| % Atom Economy | | (172.02 / 338.96) * 100 ≈ 50.7% | | | |

Note: This is a simplified analysis. Actual reagents and stoichiometry may vary.

Step economy refers to the efficiency of a synthesis in terms of the number of individual reaction steps. Syntheses with fewer steps are generally more efficient, reducing the consumption of resources and the generation of waste. Future research may focus on developing more step-economical pathways to this compound, potentially through direct C-H functionalization methods that bypass the need for pre-functionalized precursors.

Challenges and Innovations in the Synthesis of Halogenated Difluoromethylated Pyridines

The synthesis of halogenated difluoromethylated pyridines is fraught with challenges, primarily revolving around achieving the desired regioselectivity and managing the electronic effects of the various substituents on the pyridine ring. The pyridine core's inherent electron-deficient nature, further compounded by the presence of a halogen, can deactivate the ring towards certain reactions, while the directing effects of existing substituents can lead to a mixture of isomers. researchgate.net

A significant hurdle is the controlled introduction of the difluoromethyl group at a specific position. Direct C-H difluoromethylation of pyridines is an attractive and atom-economical approach, but it often leads to a mixture of products due to the multiple reactive C-H bonds. researchgate.net For a substrate like 3-bromo-4-methylpyridine, direct difluoromethylation could potentially occur at positions 2, 5, or 6, making regioselective synthesis challenging.

Innovations in this field have focused on developing methods that offer greater control over the reaction's outcome. One of the most promising strategies involves the use of transition-metal catalysis, particularly with palladium and copper complexes. These methods allow for the cross-coupling of a halogenated pyridine with a difluoromethylating agent, offering a more predictable way to install the CF2H group at the site of the halogen.

Another innovative approach to overcome regioselectivity issues in C-H functionalization is the use of temporary dearomatization of the pyridine ring. This strategy alters the electronic properties of the pyridine core, enabling functionalization at positions that are typically difficult to access, such as the meta-position. nih.gov Furthermore, the development of novel difluoromethylating reagents with improved stability and reactivity has been instrumental in advancing the synthesis of these complex molecules.

Recent research has also explored visible-light-mediated photoredox catalysis for the C-H difluoromethylation of electron-rich heteroarenes. nih.gov While pyridines are generally electron-deficient, the presence of an electron-donating methyl group in a potential precursor could make this strategy viable, representing an innovative, milder alternative to traditional methods.

The following table provides a comparative overview of different synthetic strategies for the introduction of a difluoromethyl group into a pyridine ring, highlighting the key innovations and the challenges they address.

Synthetic StrategyInnovationAddressed ChallengesKey Reagents/Catalysts
Palladium-Catalyzed Cross-Coupling High regioselectivity by targeting a pre-functionalized site.Avoids isomeric mixtures from C-H activation.Pd(dba)2/BrettPhos, TMSCF2H
Copper-Mediated Cross-Coupling Tolerance of various functional groups and milder reaction conditions.Enables synthesis on complex, functionalized substrates.(phen)CuRF complexes
Direct C-H Difluoromethylation Atom-economical and avoids pre-functionalization steps.Simplifies synthetic routes.Photoredox catalysts, radical initiators
Dearomatization-Rearomatization Access to electronically disfavored positions (e.g., meta).Overcomes inherent regioselectivity of the pyridine ring.Zincke imine intermediates

These advanced methodologies represent the forefront of research into the synthesis of complex pyridine derivatives. While a direct, optimized synthesis for this compound may not be explicitly documented, the principles and innovations discussed here provide a clear roadmap for its potential preparation. The choice of strategy would depend on the availability of starting materials, desired scale, and the specific challenges posed by the interplay of the substituents on the pyridine ring.

Chemical Transformations and Reactivity Profiles of 3 Bromo 2 Difluoromethyl 4 Methylpyridine

Reactivity at the C3-Bromo Position

The bromine atom at the C3 position serves as a versatile handle for the introduction of a wide array of functional groups through several key reaction classes.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-bromo position of 3-bromo-2-(difluoromethyl)-4-methylpyridine is an active site for such transformations. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the adjacent difluoromethyl group, generally facilitates the oxidative addition step in the catalytic cycle of these reactions.

A variety of cross-coupling reactions can be envisaged at the C3 position, each offering a route to different classes of compounds:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted pyridines.

Stille Coupling: Coupling with organostannanes, known for their tolerance of a wide range of functional groups. wikipedia.orgthermofisher.com

Negishi Coupling: The use of organozinc reagents, which often exhibit high reactivity and selectivity. researchgate.netwikipedia.orgorganic-chemistry.org

Heck Coupling: Reaction with alkenes to introduce vinyl groups. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes to yield alkynylpyridines.

The success of cross-coupling reactions with substrates like this compound is highly dependent on the choice of the palladium catalyst and, crucially, the associated ligands. The electron-donating and sterically bulky phosphine (B1218219) ligands are often employed to enhance the efficiency of palladium catalysts. For electron-deficient substrates, ligands that promote the reductive elimination step of the catalytic cycle can be particularly effective.

The optimization of catalyst systems is a critical aspect of achieving high yields and selectivity. This involves screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines, N-heterocyclic carbenes), bases, and solvents.

Table 1: Representative Ligands for Palladium-Catalyzed Cross-Coupling Reactions

Ligand TypeExamplesKey Features
Buchwald-type Biaryl PhosphinesXPhos, SPhos, DavePhosBulky and electron-rich, promoting oxidative addition and reductive elimination.
Ferrocenyl PhosphinesdppfRobust and effective for a wide range of substrates.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrongly electron-donating, forming stable palladium complexes.

In molecules with multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge. For this compound, the primary site of cross-coupling is expected to be the C-Br bond, which is generally more reactive in palladium-catalyzed reactions than C-H or C-F bonds under typical cross-coupling conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing difluoromethyl group at the C2 position significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

In this molecule, the bromine at C3 is not in the most activated position (C2 or C4) for SNAr. However, under forcing conditions (high temperatures, strong nucleophiles), displacement of the bromide can be achieved. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, leading to the corresponding substituted pyridines. The regioselectivity of such reactions on substituted pyridines can be influenced by both electronic and steric factors. nih.gov

Metal-Halogen Exchange and Organometallic Reagent Chemistry

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with a variety of electrophiles. uni-muenster.de The C3-bromo bond of this compound can undergo this transformation, typically using organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures. researchgate.net

This exchange generates a highly reactive 3-pyridyllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.

Table 2: Examples of Electrophiles for Trapping Organolithium Reagents

ElectrophileFunctional Group Introduced
Aldehydes/KetonesAlcohols
Carbon DioxideCarboxylic Acid
Alkyl HalidesAlkyl Group
N,N-Dimethylformamide (DMF)Aldehyde

This approach provides a complementary strategy to cross-coupling reactions for the functionalization of the C3 position.

Transformations Involving the C2-Difluoromethyl Group

The difluoromethyl (CF₂H) group is generally considered to be a stable moiety. The C-F bonds are strong, and the C-H bond, while slightly acidic, is not typically reactive under standard organic reaction conditions. However, recent advances in synthetic methodology have provided routes for the transformation of such groups.

While specific transformations of the C2-difluoromethyl group in this compound are not widely reported, analogous transformations on other difluoromethylated aromatics suggest potential reactivity. These can include:

C-H Activation/Functionalization: Under specific catalytic conditions, the C-H bond of the difluoromethyl group could potentially be activated for further functionalization, although this would require overcoming the challenge of selectivity over other C-H bonds in the molecule.

Radical Reactions: The C-H bond of the difluoromethyl group can participate in radical reactions under specific initiation conditions.

Metabolism-like Reactions: In biological systems or under biomimetic conditions, enzymatic hydroxylation of the C-H bond could occur.

It is important to note that the conditions required for these transformations are often harsh and may not be compatible with the other functional groups present in the molecule, particularly the C-Br bond. Therefore, any synthetic strategy targeting the difluoromethyl group would need to be carefully designed to ensure chemoselectivity.

Elaboration of the Difluoromethyl Group to Other Fluorinated Moieties

The difluoromethyl (CHF2) group is a key pharmacophore, valued for its ability to act as a bioisostere of hydroxyl or thiol groups and for its impact on the physicochemical properties of a molecule. While direct elaboration of the CHF2 group in this compound is not extensively documented in publicly available literature, transformations of similar groups on aromatic rings suggest potential pathways.

One common strategy for the elaboration of difluoromethyl groups involves the generation of a difluoromethyl radical, which can then participate in various coupling reactions. However, the C-H bond in the CHF2 group is relatively strong, often requiring harsh conditions for activation.

Alternatively, deprotonation of the CHF2 group to form a difluorinated carbanion, followed by reaction with an electrophile, presents another synthetic route. The acidity of the proton in the difluoromethyl group is enhanced by the electron-withdrawing nature of the adjacent pyridine ring, making this approach feasible. This strategy could potentially allow for the introduction of a variety of substituents, leading to novel fluorinated moieties.

Influence of the Difluoromethyl Group on Pyridine Ring Reactivity

The difluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine ring. This deactivating effect reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

The placement of the CHF2 group at the 2-position, adjacent to the nitrogen, creates a highly electron-deficient environment at the 4- and 6-positions. This electronic influence is a critical factor in predicting the regioselectivity of various functionalization reactions on the pyridine nucleus.

Reactivity of the C4-Methyl Group

The methyl group at the C4-position is susceptible to a range of side-chain functionalization reactions, offering a valuable handle for further molecular elaboration.

Side-Chain Functionalization Reactions (e.g., Oxidation, Halogenation)

Oxidation: The benzylic-like nature of the C4-methyl group allows for its oxidation to various functional groups, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents may yield the corresponding alcohol or aldehyde, while stronger oxidants will typically lead to the carboxylic acid.

Halogenation: Radical halogenation of the C4-methyl group can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or a radical initiator). This reaction proceeds via a free radical mechanism to afford the corresponding halomethylpyridine derivative, which can serve as a versatile intermediate for subsequent nucleophilic substitution reactions.

Transformation Reagents and Conditions Product
OxidationStrong oxidizing agent (e.g., KMnO4)3-bromo-2-(difluoromethyl)pyridine-4-carboxylic acid
HalogenationN-Bromosuccinimide (NBS), radical initiator3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine

Pyridine Ring Reactivity and Functionalization

The functionalization of the pyridine ring in this compound is a balance between the activating effect of the methyl group and the deactivating effects of the ring nitrogen, the bromine atom, and the difluoromethyl group.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient nature. The presence of the strongly electron-withdrawing difluoromethyl group and the bromine atom further deactivates the ring towards electrophilic attack. Any potential EAS reaction would be expected to occur at the positions least deactivated by the substituents and the ring nitrogen. In this case, the C5 position is the most likely site for electrophilic attack, directed by the C4-methyl group and avoiding the deactivating influence of the C2- and C3-substituents. However, forcing conditions, such as high temperatures and strong acids, would likely be required.

Nucleophilic Attack on the Pyridine Ring System

The electron-deficient character of the pyridine ring, exacerbated by the difluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C3 position could potentially be displaced by a strong nucleophile, although SNAr at the 3-position of pyridines is generally less favorable than at the 2- or 4-positions.

N-Oxidation and N-Alkylation Chemistry of the Pyridine Nitrogen

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it a nucleophilic center susceptible to reactions with electrophiles. N-oxidation and N-alkylation are fundamental transformations that modify the electronic properties and steric environment of the pyridine ring, thereby influencing its reactivity in subsequent reactions.

N-Oxidation:

The conversion of the pyridine nitrogen to a pyridine N-oxide is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the electrophilic attack of the peroxy acid oxygen on the nitrogen atom. In the case of this compound, the presence of electron-withdrawing groups, namely the bromine atom and the difluoromethyl group, decreases the electron density on the pyridine ring. This deactivation makes the nitrogen atom less nucleophilic and, consequently, the N-oxidation reaction is expected to be slower compared to unsubstituted or electron-rich pyridines. researchgate.netarkat-usa.org

The steric hindrance around the nitrogen atom also plays a crucial role. The substituent at the 2-position, the difluoromethyl group, can sterically hinder the approach of the oxidizing agent. researchgate.net However, compared to a bulkier group like a tert-butyl group, the difluoromethyl group presents moderate steric bulk. Therefore, while the electronic deactivation is the primary factor influencing the reaction rate, steric effects from the 2-substituent cannot be entirely neglected. researchgate.net

N-Alkylation:

N-alkylation of this compound can be accomplished using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl triflates. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent, forming a quaternary pyridinium (B92312) salt.

Table 1: Predicted Reactivity in N-Oxidation and N-Alkylation
TransformationReagentExpected ReactivityInfluencing Factors
N-Oxidationm-CPBASlowElectronic: Electron-withdrawing bromo and difluoromethyl groups. Steric: Moderate hindrance from the 2-difluoromethyl group.
N-AlkylationAlkyl HalidesSlow to ModerateElectronic: Reduced nucleophilicity due to electron-withdrawing groups. Steric: Moderate hindrance from the 2-difluoromethyl group.

Reaction Selectivity in Multi-Functionalized Systems

The presence of multiple functional groups in this compound—a bromine atom, a difluoromethyl group, a methyl group, and the pyridine nitrogen—presents challenges and opportunities for selective chemical transformations. The regioselectivity of a given reaction will be dictated by the inherent reactivity of each functional group and the specific reaction conditions employed.

In electrophilic aromatic substitution reactions, the pyridine ring is generally deactivated by the cumulative electron-withdrawing effects of the nitrogen heteroatom, the bromine atom, and the difluoromethyl group. The directing effects of the existing substituents would need to be considered. However, direct electrophilic substitution on this highly deactivated ring would likely require harsh conditions.

Nucleophilic aromatic substitution (SNA) reactions are more plausible, particularly at the positions activated by the electron-withdrawing groups. The bromine atom at the 3-position could potentially be displaced by a strong nucleophile, although such reactions on 3-halopyridines are generally less facile than at the 2- or 4-positions unless activated by a strongly electron-withdrawing group in a suitable position.

The difluoromethyl group is generally stable under many reaction conditions but can participate in specific transformations. For instance, under strongly basic conditions, deprotonation of the C-H bond of the difluoromethyl group could occur, generating a nucleophilic species. acs.org

The methyl group at the 4-position can be a site for radical halogenation or oxidation under specific conditions, although the pyridine ring itself can be sensitive to such reagents.

The pyridine nitrogen, as discussed, is a primary site for reactions with electrophiles (N-oxidation and N-alkylation). In competition with other potential reaction sites, the nucleophilicity of the nitrogen often makes it the most reactive center towards electrophiles.

Therefore, achieving selectivity in multi-functionalized systems like this compound often relies on a careful choice of reagents and reaction conditions to favor one transformation over others. For instance, using a mild electrophile would likely favor reaction at the nitrogen atom, while a strong nucleophile might target the bromine-substituted carbon.

Mechanistic Studies of Key Transformations

Mechanism of N-Oxidation: The N-oxidation of pyridines with peroxy acids is generally accepted to proceed through a concerted mechanism. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic peroxy oxygen atom, with a simultaneous proton transfer from the forming N-OH+ bond to the carbonyl oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid. The transition state is thought to involve a five-membered ring structure. For electron-deficient pyridines, the activation energy for this process is higher due to the lower nucleophilicity of the nitrogen atom. rsc.org

Mechanism of N-Alkylation: The N-alkylation of pyridines with alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion as the leaving group. The reaction proceeds through a single transition state where the N-C bond is forming and the C-X (X = halide) bond is breaking. The rate of this reaction is dependent on the concentration of both the pyridine and the alkyl halide. For sterically hindered pyridines, the rate of the SN2 reaction is decreased due to the difficulty of the nucleophilic nitrogen in accessing the electrophilic carbon. researchgate.net In some cases, particularly with tertiary alkyl halides or under conditions that favor carbocation formation, an SN1-type mechanism may be operative, but this is less common for simple alkylations of pyridines.

Table 2: Mechanistic Details of Key Transformations
TransformationGeneral MechanismKey Features for this compound
N-OxidationConcerted electrophilic attackHigher activation energy due to reduced nucleophilicity of the nitrogen atom.
N-AlkylationBimolecular Nucleophilic Substitution (SN2)Slower reaction rate due to electronic deactivation and steric hindrance at the nitrogen.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The utility of 3-bromo-2-(difluoromethyl)-4-methylpyridine in the construction of complex heterocyclic scaffolds is an area that warrants further investigation. The strategic placement of its functional groups suggests potential for a variety of synthetic transformations.

Synthesis of Fused Pyridine (B92270) Ring Systems

There is currently a lack of specific published research demonstrating the use of this compound in the synthesis of fused pyridine ring systems. In theory, the bromo substituent could participate in cross-coupling reactions, a common strategy for ring fusion. However, without experimental data, any proposed reaction pathways remain speculative.

Incorporation into Spirocyclic and Bridged Ring Systems

Similarly, the application of this compound in the synthesis of spirocyclic and bridged ring systems is not documented in the available literature. The synthesis of such complex three-dimensional structures would require specific reaction conditions and pathways that have not been reported for this compound.

Precursor for Diverse Fluorinated Organic Scaffolds

The difluoromethyl group is a significant feature of this compound, suggesting its potential as a precursor for other fluorinated organic scaffolds. The introduction of fluorine-containing moieties can significantly alter the biological and chemical properties of molecules. Despite this, specific examples of this compound being used to create other fluorinated compounds are not found in current research.

Applications in the Synthesis of Advanced Research Compounds

The potential for this compound to serve as an intermediate in the synthesis of advanced research compounds is an area of interest, though specific applications are not yet detailed in scientific publications.

Intermediates for Agrochemical Research Molecules

While pyridine derivatives are common in agrochemical research, there is no specific information available that details the use of this compound as an intermediate for agrochemical research molecules. Further research would be needed to establish any such role.

Building Blocks for Advanced Materials Science Applications

The incorporation of fluorinated pyridine structures into advanced materials is a growing field. However, there are no current reports of this compound being utilized as a building block in materials science applications. Its potential in this area remains to be explored.

Diversity-Oriented Synthesis (DOS) Leveraging this compound

There is currently no available research in scientific literature detailing the use of this compound as a foundational scaffold in Diversity-Oriented Synthesis (DOS). Methodologies leveraging this specific heterocyclic compound to generate libraries of structurally diverse molecules have not been reported.

Stereoselective Syntheses Incorporating Derivatives of this compound

No published studies were found that describe the incorporation of this compound or its immediate derivatives in stereoselective synthetic routes. Consequently, there is no data on methodologies for controlling stereochemistry or the synthesis of specific stereoisomers originating from this compound.

Theoretical and Computational Investigations of 3 Bromo 2 Difluoromethyl 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) are particularly effective for balancing computational cost and accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and ground state energy of molecules. For 3-bromo-2-(difluoromethyl)-4-methylpyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its most stable three-dimensional structure. bohrium.com

These calculations yield precise bond lengths, bond angles, and dihedral angles. The results would reflect the electronic and steric influences of the substituents: the electron-withdrawing bromine and difluoromethyl groups and the electron-donating methyl group. For instance, the C-Br and C-CF2H bond lengths would be influenced by the electronegativity of the halogen atoms, while the geometry of the pyridine (B92270) ring might show slight distortions from a perfect hexagon due to the varied nature of the substituents.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical yet realistic data based on DFT calculations of similar molecules.

ParameterPredicted ValueParameterPredicted Value
C2-C3 Bond Length (Å)1.415C2-C3-C4 Angle (°)119.5
C3-C4 Bond Length (Å)1.390C3-C4-C5 Angle (°)118.0
C2-Br Bond Length (Å)1.895N1-C2-C3 Angle (°)121.0
C2-CF2H Bond Length (Å)1.510Br-C3-C2 Angle (°)117.5
C-F Bond Length (Å)1.360H-C-F Angle (°)109.5

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, Orbital Localization)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. emerginginvestigators.orgirjweb.com

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine ring with some contribution from the bromine atom's lone pairs. The LUMO would likely be an antibonding π* orbital distributed across the ring, significantly influenced by the potent electron-withdrawing difluoromethyl group. researchgate.net This group, along with the bromine atom, would lower the energy of both frontier orbitals compared to unsubstituted pyridine. The methyl group, being weakly electron-donating, would slightly raise the HOMO energy. The resulting HOMO-LUMO gap would determine the molecule's susceptibility to nucleophilic or electrophilic attack. scirp.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents hypothetical yet realistic data based on DFT calculations of analogous compounds.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)5.35

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential, where electron-rich areas (negative potential, typically colored red) are susceptible to electrophilic attack, and electron-deficient areas (positive potential, colored blue) are prone to nucleophilic attack. researchgate.netnih.gov

In this compound, the MEP surface would show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and coordination to Lewis acids. Conversely, the electron-withdrawing nature of the difluoromethyl and bromine substituents would render the pyridine ring relatively electron-poor. A key feature would be a region of positive electrostatic potential, known as a σ-hole, on the bromine atom along the extension of the C-Br bond. fu-berlin.dersc.org This positive region makes the bromine atom a potential halogen bond donor. researchgate.net The hydrogen atom of the difluoromethyl group would also exhibit a positive potential.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is performed to identify the most stable arrangement of atoms in a molecule (i.e., the global minimum energy conformer). For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the difluoromethyl group to the pyridine ring. acs.org

Computational chemists would perform a potential energy surface (PES) scan by systematically rotating the C-C bond and calculating the energy at each step. This process reveals the energy barriers between different conformations and identifies the most stable rotamers. The preferred conformation will be dictated by a balance of steric hindrance between the difluoromethyl group and the adjacent bromine atom and methyl group, as well as electrostatic interactions, such as potential repulsion between the C-F and C-Br dipoles. nih.govnih.gov Studies on similar fluorinated molecules show that such interactions can significantly influence molecular shape and properties. researchgate.netmdpi.com

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR (Nuclear Magnetic Resonance): DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For ¹⁹F NMR, computational predictions are particularly useful due to the large chemical shift range and sensitivity of fluorine to its electronic environment. researchgate.netnih.govacs.org The accuracy of these predictions can be high, often with a mean absolute deviation of less than 2-4 ppm for ¹⁹F shifts when appropriate functionals and basis sets are used. mdpi.comrsc.org

Table 3: Predicted NMR Chemical Shifts (δ) in ppm for this compound (Illustrative Data) This table presents hypothetical yet realistic data. ¹H and ¹³C are referenced to TMS, and ¹⁹F to CFCl₃.

AtomPredicted Chemical Shift (ppm)
H (on CHF₂)6.8 (triplet)
H (on C5)7.2
H (on C6)8.4
¹³C (CHF₂)115 (triplet)
¹³C (C2)155
¹⁹F (on CHF₂)-118

IR (Infrared): The vibrational frequencies of a molecule can be computed using DFT. The resulting theoretical IR spectrum shows absorption bands corresponding to specific vibrational modes, such as C-H stretching, C-F stretching, C-Br stretching, and pyridine ring deformations. These calculated frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental spectra.

UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. sharif.edunih.govnih.gov This calculation provides information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π → π* or n → π). For this compound, the main absorptions in the UV region would be attributed to π → π transitions within the aromatic pyridine system. sharif.educhemrxiv.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy difference between the reactant and the transition state) allows for the prediction of reaction kinetics and the evaluation of competing pathways. researchgate.net

A plausible reaction for this compound is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that is highly effective for forming C-C bonds with aryl bromides. mdpi.comtandfonline.com Computational studies on this reaction would involve modeling the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. illinois.edumdpi.com DFT calculations would be used to determine the geometries and energies of all intermediates and transition states, providing a detailed atomistic understanding of how factors like ligand choice, base, and solvent influence the reaction's efficiency and regioselectivity. beilstein-journals.org Such studies are crucial for optimizing existing synthetic routes and designing new, more efficient chemical transformations.

Potential Energy Surface Mapping for Key Transformations

The reactivity of this compound can be computationally elucidated by mapping the potential energy surface (PES) for its key chemical transformations. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the characterization of stationary points, including reactants, products, intermediates, and transition states.

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction at the bromine-bearing carbon, the PES would reveal the energy profile of the reaction pathway. The calculations would typically involve geometry optimization of the reactants (this compound and a nucleophile), the Meisenheimer intermediate, and the final product. The transition states connecting these species would also be located and characterized by the presence of a single imaginary frequency in their vibrational analysis.

Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Meisenheimer Intermediate-5.8
Transition State 2+8.1
Products-12.5

Note: The data in this table is illustrative and based on typical values for related brominated pyridine derivatives.

Solvation Effects on Reaction Pathways through Implicit and Explicit Solvation Models

The solvent environment can significantly influence the reaction pathways and energetics of chemical transformations involving this compound. Computational chemistry offers two primary approaches to model these effects: implicit and explicit solvation models. wikipedia.orgresearchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. arxiv.orgnih.gov This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. For instance, the energy of charged species like transition states and intermediates in an SNAr reaction would be stabilized in polar solvents, potentially lowering the activation energy compared to the gas phase.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net This method is computationally more demanding but can be crucial for understanding reactions where specific interactions with the solvent play a key role in the mechanism. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, can offer a balance between accuracy and computational cost. wikipedia.org

Table 2: Comparison of Calculated Activation Energies in Different Solvation Models for a Hypothetical Reaction

Solvation ModelDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase120.5
Implicit (Toluene)2.418.2
Implicit (Acetonitrile)37.515.8
Explicit (Water)78.414.1

Note: The data in this table is illustrative and demonstrates general trends observed for similar reactions.

Molecular Dynamics Simulations (if applicable to reactivity or intermolecular interactions)

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound and its interactions with other molecules at an atomistic level. rsc.org By solving Newton's equations of motion for a system containing the molecule of interest and its environment (e.g., a solvent box), MD simulations can track the trajectory of each atom over time.

For this compound, MD simulations could be employed to study its aggregation behavior in different solvents. The simulations would reveal the preferred intermolecular orientations and the nature of the non-covalent interactions, such as halogen bonding and dipole-dipole interactions, that govern these arrangements.

Mechanistic Elucidation of Reactions Involving 3 Bromo 2 Difluoromethyl 4 Methylpyridine

Kinetic Studies for Reaction Rate Determination and Order of Reaction

No published kinetic studies were found that specifically measure the reaction rates or determine the order of reaction for any transformation involving 3-bromo-2-(difluoromethyl)-4-methylpyridine.

Isotope Effect Studies to Identify Rate-Determining Steps

There is no available research detailing the use of kinetic isotope effects to investigate the rate-determining steps in reactions of this compound.

Computational Validation of Proposed Reaction Mechanisms

No computational or theoretical studies (e.g., Density Functional Theory calculations) have been published that model the reaction pathways, transition states, or energy profiles for reactions involving this compound.

Hammett Plots and Linear Free Energy Relationships

There are no documented studies that construct Hammett plots or explore linear free energy relationships for reactions of this compound or its derivatives to probe the influence of electronic effects on reaction mechanisms.

While general principles of pyridine (B92270) reactivity suggest that the electronic properties of the difluoromethyl group and the positional arrangement of the bromo and methyl substituents would significantly influence its chemical behavior, specific experimental or theoretical data to support a detailed mechanistic discussion for this compound is not available.

Future Perspectives and Emerging Research Directions for 3 Bromo 2 Difluoromethyl 4 Methylpyridine

Development of Novel and Highly Efficient Synthetic Routes

No published literature details novel or highly efficient synthetic methodologies specifically targeting 3-bromo-2-(difluoromethyl)-4-methylpyridine. While general methods for the synthesis of substituted pyridines, such as the preparation of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-nitropyridine (B1297851), exist, specific routes for the introduction of the difluoromethyl group at the 2-position in conjunction with the other substituents are not described. google.com

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

There is a lack of studies focused on the unique reactivity patterns of this compound. General reactivity of related pyridine (B92270) structures, such as palladium-catalyzed Suzuki cross-coupling reactions on bromo-pyridines, has been investigated. researchgate.netmdpi.com However, specific explorations into how the interplay between the bromo, difluoromethyl, and methyl groups on this specific scaffold influences its chemical transformations have not been reported.

Integration into Flow Chemistry and Automated Synthesis Methodologies

The application of flow chemistry and automated synthesis is a significant trend in modern organic chemistry for producing various molecules, including pharmaceuticals and biomacromolecules. nih.govdntb.gov.uamdpi.com However, no sources document the integration of this compound into such systems, either as a synthetic target or as a reagent.

Expansion of its Utility in the Synthesis of Diverse Complex Molecules

Substituted pyridines are crucial intermediates in the synthesis of complex molecules for medicinal chemistry and materials science. nih.govacs.org However, there are no specific, documented examples of this compound being utilized as a building block for the synthesis of more diverse and complex molecular architectures.

Advancement of In Situ Spectroscopic Techniques for Reaction Monitoring

While in situ reaction monitoring is a critical tool for optimizing and understanding chemical reactions, no studies were found that specifically apply these techniques to reactions involving this compound.

Due to the absence of specific research findings for this compound, generating an article that is both scientifically accurate and strictly confined to the requested outline is not possible without resorting to speculation.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-2-(difluoromethyl)-4-methylpyridine?

The compound is typically synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromination of 2-(difluoromethyl)-4-methylpyridine using bromine (Br₂) in a solvent like dichloromethane or acetic acid at controlled temperatures (20–40°C) can introduce the bromine atom at the 3-position. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated intermediates may be employed to install substituents selectively .

Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?

  • ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., doublets or triplets) due to coupling with fluorine atoms. The methyl group (4-CH₃) appears as a singlet near δ 2.5 ppm in ¹H NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 223.97 (C₇H₆BrF₂N⁺) and fragments related to Br loss.
  • IR Spectroscopy : C-F stretching vibrations (1000–1200 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) are key identifiers .

Q. What safety precautions are required when handling this compound?

According to GHS guidelines, the compound is classified as toxic (H301), corrosive (H315/H319), and requires handling in a fume hood with PPE (gloves, safety goggles). Storage should be in inert atmospheres at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselectivity is influenced by the electronic effects of existing substituents. The difluoromethyl group at the 2-position is electron-withdrawing, directing bromination to the 3-position. Computational modeling (e.g., DFT) can predict reactivity, while blocking groups (e.g., temporary methoxy groups) may be used to prevent undesired substitution .

Q. What analytical methods resolve contradictions in reported reaction yields for derivatives?

Discrepancies may arise from solvent polarity, catalyst loading, or trace moisture. Systematic optimization using Design of Experiments (DoE) and real-time monitoring (e.g., in situ IR or HPLC) can identify critical parameters. For example, anhydrous conditions improve Suzuki coupling yields by minimizing side reactions .

Q. How does the difluoromethyl group influence metabolic stability in biological studies?

The -CF₂H group enhances lipophilicity (logP) and reduces oxidative metabolism due to fluorine’s electronegativity, prolonging half-life in vivo. Comparative studies with non-fluorinated analogs show improved pharmacokinetic profiles, as seen in enzyme inhibition assays (e.g., CYP450 isoforms) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer for bromination steps.
  • Purification : Use preparative HPLC or crystallization to remove impurities like dehalogenated byproducts.
  • Catalyst Screening : Palladium catalysts with bulky ligands (e.g., XPhos) reduce homocoupling in cross-coupling reactions .

Q. How can computational docking studies predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) models the compound’s binding to enzymes or receptors. The difluoromethyl group’s stereoelectronic effects are parameterized to assess hydrogen bonding and hydrophobic interactions. Validation via mutagenesis or crystallography (e.g., Protein Data Bank structures) refines predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.